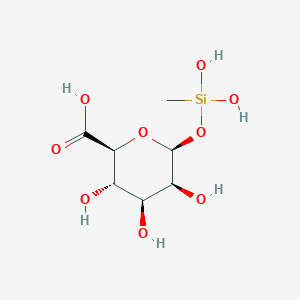
alamethicin F50
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alamethicin F50 is a channel-forming peptide antibiotic produced by the fungus Trichoderma viride. It belongs to the peptaibol family, which are non-ribosomally synthesized peptides characterized by the presence of the non-proteinogenic amino acid residue 2-aminoisobutyric acid (Aib). This compound is known for its ability to form voltage-gated ion channels in lipid bilayers, making it a valuable tool in biophysical studies and a potential therapeutic agent .
Mechanism of Action
Target of Action
Alamethicin F50, a neutral linear peptaibol complex with potent antibiotic activity , primarily targets lipid membranes . It acts as an ionophore, transporting ions through biological and artificial lipid membranes .
Mode of Action
This compound forms voltage-dependent ion channels in lipid bilayer membranes . It catalyzes the exchange of protons for monovalent cations with little difference in affinities . This ability to transport cations through membranes is a key aspect of its mode of action .
Biochemical Pathways
It is known that it plays a role in the activation of ugts (uridine 5’-diphospho-glucuronosyltransferases) in human liver microsomes . This suggests that it may have a role in glucuronidation, a major phase II metabolic pathway in the liver.
Pharmacokinetics
It has been used in studies of metabolic stability and in vitro metabolite profiling . For compounds with minor or no glucuronidation, the metabolic stability remained similar between the co-activating CYPs and UGTs microsomal system and the conventional CYPs microsomal incubation procedure .
Result of Action
The primary result of this compound’s action is the formation of voltage-dependent ion channels in lipid bilayer membranes . This leads to the transport of ions across these membranes, which can disrupt normal cellular function and lead to cell death .
Action Environment
This compound is soluble in ethanol, methanol, DMF, and DMSO . Its action can be influenced by the lipid composition of the target membrane, the presence of other substances in the environment, and the pH and temperature of the environment . .
Biochemical Analysis
Biochemical Properties
Alamethicin F50 is a 20-amino acid channel-forming peptide antibiotic . It catalyzes the exchange of protons for monovalent cations with little difference in affinities . It has the ability to transport cations through biological and artificial lipid membranes . Its function is similar to Gramicidin A in that it forms pores or channels in the membrane in a voltage-dependent manner .
Cellular Effects
This compound has been found to exhibit cytotoxic activity in the single digit µM range when evaluated against a panel of cancer cell lines . It also causes hemolysis of erythrocytes . The bioactivity results of this compound correlates with their hydrophobicity .
Molecular Mechanism
This compound forms voltage-dependent ion channels by aggregation of four to six molecules . It is hypothesized to be catalyzed by alamethicin synthase, a Nonribosomal peptide synthase (NRPS) first isolated in 1975 .
Temporal Effects in Laboratory Settings
This compound was found to be stable when stored in methanol at room temperature for one month . Its incorporation into membranes was found to be associated with changes in lipid mobility .
Metabolic Pathways
This compound can be used for the study of parallel Cytochrome P450 (CYP) and Uridine 5’-diphospho-glucuronosyltransferase (UGT) mediated metabolic pathways in microsomes .
Transport and Distribution
This compound has the ability to transport cations through biological and artificial lipid membranes . It forms pores or channels in the membrane in a voltage-dependent manner , which could influence its distribution within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alamethicin F50 can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis involves the use of protected amino acid derivatives to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the solid support and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Trichoderma viride under controlled conditions. The fermentation broth is then subjected to extraction and purification processes, such as reverse-phase high-performance liquid chromatography (HPLC), to isolate and purify the peptide .
Chemical Reactions Analysis
Types of Reactions
Alamethicin F50 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and properties, potentially enhancing its biological activity or stability .
Common Reagents and Conditions
Common reagents used in the chemical modification of this compound include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substituting agents like alkyl halides. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products
The major products formed from the chemical reactions of this compound include oxidized, reduced, and substituted derivatives. These modified peptides can exhibit altered biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Alamethicin F50 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of membrane protein interactions and ion channel function.
Medicine: Investigated for its potential as an antimicrobial agent and its ability to modulate ion channels in various diseases.
Industry: Utilized in the development of biosensors and other biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
Alamethicin II: Another peptaibol with similar ion channel-forming properties.
Atroviridin J: A peptaibol with antimicrobial activity.
Trichobranchin D-I: Peptaibols with structural similarities to alamethicin F50.
Uniqueness
This compound is unique due to its specific sequence of amino acids and its ability to form voltage-gated ion channels. Its high content of 2-aminoisobutyric acid (Aib) and the presence of methoxy-substituted amino acids contribute to its distinct structure and function .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZSDWIWYLTCKG-UTXLBGCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H151N23O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1963.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
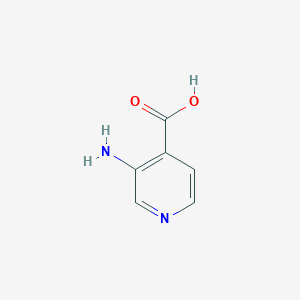
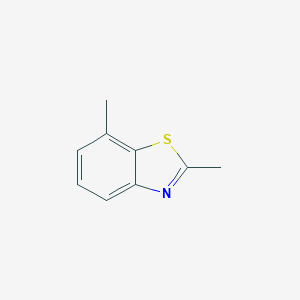
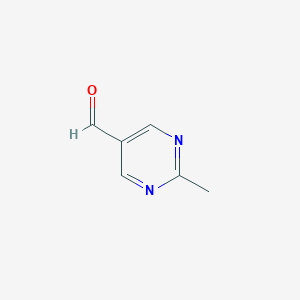

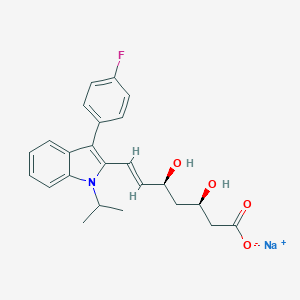


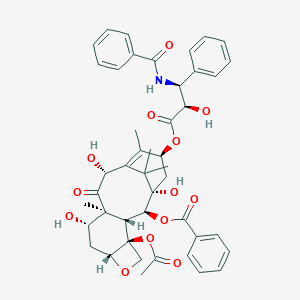

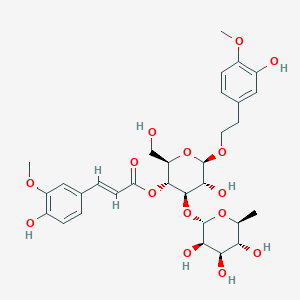
![2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B21610.png)

